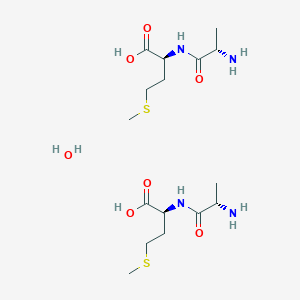

L-Alanyl-L-methionine--water (2/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Alanyl-L-méthionine–eau (2/1) est un composé dipeptidique constitué des acides aminés L-alanine et L-méthionine, ainsi que des molécules d’eau. Ce composé est connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. La présence de molécules d’eau dans sa structure contribue à sa stabilité et à sa solubilité, ce qui en fait un sujet intéressant pour la recherche et les applications industrielles.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de L-Alanyl-L-méthionine–eau (2/1) implique généralement le couplage de la L-alanine et de la L-méthionine par formation de liaison peptidique. Cela peut être réalisé en utilisant des techniques standard de synthèse peptidique, telles que la synthèse peptidique en phase solide (SPPS) ou la synthèse en phase solution. Les conditions réactionnelles impliquent souvent l’utilisation de réactifs de couplage comme la dicyclohexylcarbodiimide (DCC) ou la N,N’-diisopropylcarbodiimide (DIC) en présence d’une base comme la N-méthylmorpholine (NMM) ou la diisopropyléthylamine (DIPEA).

Méthodes de production industrielle

La production industrielle de L-Alanyl-L-méthionine–eau (2/1) peut impliquer des approches biotechnologiques, telles que l’utilisation de micro-organismes génétiquement modifiés. Par exemple, Escherichia coli peut être génétiquement modifiée pour surexprimer des enzymes spécifiques qui facilitent la production de dipeptides. Cette méthode offre une approche plus durable et efficace que la synthèse chimique traditionnelle.

Analyse Des Réactions Chimiques

Types de réactions

L-Alanyl-L-méthionine–eau (2/1) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu de méthionine peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les réactions de réduction peuvent inverser l’oxydation des résidus de méthionine.

Substitution : Les groupes amino et carboxyle du dipeptide peuvent participer à des réactions de substitution.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène (H₂O₂) ou d’autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.

Substitution : Des réactifs tels que les chlorures d’acyle ou les anhydrides peuvent être utilisés pour les réactions d’acylation.

Principaux produits formés

Oxydation : Méthionine sulfoxyde, méthionine sulfone.

Réduction : Régénération du résidu de méthionine original.

Substitution : Divers dérivés acylés du dipeptide.

Applications De Recherche Scientifique

L-Alanyl-L-méthionine–eau (2/1) a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la formation et la stabilité des liaisons peptidiques.

Biologie : Investigé pour son rôle dans la synthèse et le métabolisme des protéines.

Médecine : Applications thérapeutiques potentielles en raison de ses propriétés antioxydantes.

Industrie : Utilisé dans la production d’aliments fonctionnels et de compléments alimentaires.

Mécanisme D'action

Le mécanisme d’action de L-Alanyl-L-méthionine–eau (2/1) implique son interaction avec diverses cibles moléculaires et voies. Le résidu de méthionine peut agir comme un antioxydant, éliminant les espèces réactives de l’oxygène (ROS) et protégeant les cellules des dommages oxydatifs. De plus, le dipeptide peut être hydrolysé pour libérer la L-alanine et la L-méthionine, qui sont des acides aminés essentiels impliqués dans la synthèse des protéines et les processus métaboliques.

Comparaison Avec Des Composés Similaires

Composés similaires

L-Alanyl-L-glutamine : Un dipeptide d’alanine et de glutamine, connu pour sa stabilité et sa solubilité.

L-Alanyl-L-alanine : Un autre dipeptide avec des propriétés structurales similaires.

L-Alanyl-L-thréonine : Un dipeptide impliquant l’alanine et la thréonine.

Unicité

L-Alanyl-L-méthionine–eau (2/1) est unique en raison de la présence du résidu de méthionine, qui confère des propriétés antioxydantes et des avantages thérapeutiques potentiels. L’inclusion de molécules d’eau dans sa structure améliore également sa solubilité et sa stabilité, le distinguant d’autres dipeptides.

Propriétés

Numéro CAS |

672947-41-0 |

|---|---|

Formule moléculaire |

C16H34N4O7S2 |

Poids moléculaire |

458.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid;hydrate |

InChI |

InChI=1S/2C8H16N2O3S.H2O/c2*1-5(9)7(11)10-6(8(12)13)3-4-14-2;/h2*5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H2/t2*5-,6-;/m00./s1 |

Clé InChI |

IQMQCAWOVOFTBB-PRKWKTPOSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.O |

SMILES canonique |

CC(C(=O)NC(CCSC)C(=O)O)N.CC(C(=O)NC(CCSC)C(=O)O)N.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)

![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)

![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)

![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)